molecular formula C28H27N3O3S B15030763 6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Cat. No.: B15030763
M. Wt: 485.6 g/mol
InChI Key: QYKBGSDOMATGLR-UHFFFAOYSA-N
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Description

6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[84003,8]tetradeca-1,3(8),4,9-tetraen-7-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[84003,8]tetradeca-1,3(8),4,9-tetraen-7-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[840

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible applications in drug development due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is unique due to its combination of functional groups and complex structure, which may confer specific properties not found in simpler compounds.

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

6-benzyl-13-ethyl-13-methyl-5-phenacylsulfanyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

InChI

InChI=1S/C28H27N3O3S/c1-3-28(2)15-23-21(17-34-28)14-22-25(29-23)30-27(35-18-24(32)20-12-8-5-9-13-20)31(26(22)33)16-19-10-6-4-7-11-19/h4-14H,3,15-18H2,1-2H3

InChI Key

QYKBGSDOMATGLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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